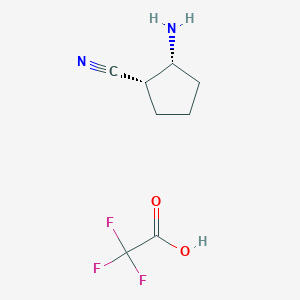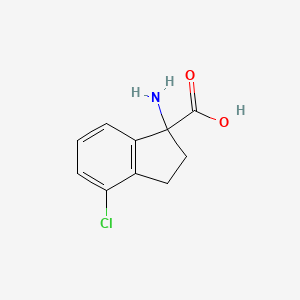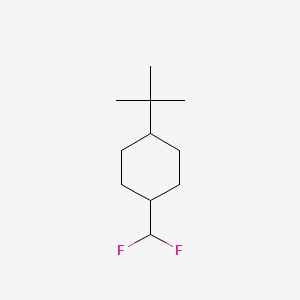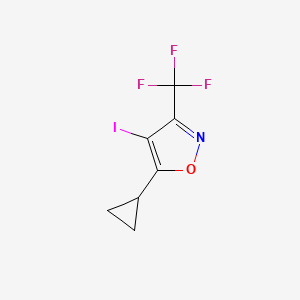![molecular formula C14H19NO2 B13051163 1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene](/img/structure/B13051163.png)
1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene is an organic compound with the molecular formula C14H19NO2 It is characterized by a nitro group attached to a benzene ring, which is further substituted with a 4-ethylcyclohexyl group
Méthodes De Préparation
The synthesis of 1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene typically involves the nitration of 4-[(1S,4R)-4-ethylcyclohexyl]benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent side reactions and ensure high yield.
Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The purity of the final product can be enhanced through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position.
Oxidation: The ethyl group on the cyclohexyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, potassium permanganate, and various acids and bases. Major products formed from these reactions include 1-amino-4-[(1S,4R)-4-ethylcyclohexyl]benzene and 1-nitro-4-[(1S,4R)-4-carboxycyclohexyl]benzene.
Applications De Recherche Scientifique
1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various derivatives and functionalized compounds, which can be used in further chemical studies and applications.
Biology: The compound can be used in the study of nitroaromatic compounds’ effects on biological systems, including their potential toxicity and metabolic pathways.
Medicine: Research into nitroaromatic compounds often explores their potential as pharmaceutical intermediates or active pharmaceutical ingredients.
Industry: The compound may be used in the development of materials with specific properties, such as dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene depends on its specific application. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. In substitution reactions, the nitro group influences the reactivity of the benzene ring by withdrawing electron density, making the ring less reactive towards electrophiles.
Molecular targets and pathways involved in its biological effects may include interactions with enzymes and proteins that metabolize nitroaromatic compounds, leading to the formation of reactive intermediates that can affect cellular functions.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Nitro-4-[(1S,4R)-4-ethylcyclohexyl]benzene include other nitroaromatic compounds with different substituents on the benzene ring or cyclohexyl group. Examples include:
- 1-Nitro-4-[(1S,4R)-4-methylcyclohexyl]benzene
- 1-Nitro-4-[(1S,4R)-4-isopropylcyclohexyl]benzene
- 1-Nitro-4-[(1S,4R)-4-tert-butylcyclohexyl]benzene
The uniqueness of this compound lies in its specific structural configuration, which can influence its reactivity and applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C14H19NO2 |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
1-(4-ethylcyclohexyl)-4-nitrobenzene |
InChI |
InChI=1S/C14H19NO2/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17/h7-12H,2-6H2,1H3 |
Clé InChI |
UMUPFEXIOPFFLT-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13051080.png)
![2-Fluoro-8-azaspiro[4.5]decane hcl](/img/structure/B13051090.png)




![3-Methoxy-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13051108.png)







